4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

Physicochemical Characterization Alkanolamine Basicity Protonation State

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS 197966-97-5) is a symmetrical bis(alkanolamine) with the molecular formula C10H24N2O2 and a molecular weight of 204.31 g/mol. The compound features a tertiary amine core substituted with an aminoethyl group and two 4-hydroxybutyl chains, placing it within the broader alkanolamine family but with a distinct substitution pattern and spacer length compared to common ethanolamine-based analogs.

Molecular Formula C10H24N2O2
Molecular Weight 204.31 g/mol
Cat. No. B8214394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)
Molecular FormulaC10H24N2O2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC(CCO)CN(CCCCO)CCN
InChIInChI=1S/C10H24N2O2/c11-5-8-12(6-1-3-9-13)7-2-4-10-14/h13-14H,1-11H2
InChIKeyAYBPIMJUAURTEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) | C10H24N2O2 | CAS 197966-97-5 | Bis(alkanolamine) Intermediate for Research & Development


4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS 197966-97-5) is a symmetrical bis(alkanolamine) with the molecular formula C10H24N2O2 and a molecular weight of 204.31 g/mol . The compound features a tertiary amine core substituted with an aminoethyl group and two 4-hydroxybutyl chains, placing it within the broader alkanolamine family but with a distinct substitution pattern and spacer length compared to common ethanolamine-based analogs . Its predicted physicochemical properties include a boiling point of 339.1±32.0 °C and a density of 1.023±0.06 g/cm³ .

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) Differentiation: Why Common Alkanolamines Are Not Interchangeable


Substituting 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) with generic alkanolamines such as diethanolamine (DEA) or triethanolamine (TEA) is not straightforward due to fundamental structural differences that impact reactivity, solubility, and the resulting material properties. The target compound possesses a tertiary amine core with two extended C4 hydroxybutyl arms and an additional primary aminoethyl pendant, whereas DEA and TEA are based on shorter C2 ethanolamine chains and lack the same degree of functional group separation and nitrogen multiplicity. This structural divergence can lead to quantifiable differences in pKa , hydrogen-bonding capacity, and the physical state of derived products (e.g., crosslinked networks vs. linear extensions) [1]. Without direct comparative data for this specific compound, the rationale for procurement rests on its unique molecular architecture as a building block for tailored macromolecular constructs, which cannot be replicated by simpler, commodity alkanolamines.

Quantitative Differentiation Evidence for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) vs. Alkanolamine Comparators


Predicted pKa and Basicity Comparison: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) vs. Diethanolamine

The predicted acid dissociation constant (pKa) for the protonated amine of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is 14.82±0.10, calculated using ACD/Labs Percepta Platform . This value is significantly higher than the experimental pKa of the secondary amine in diethanolamine (DEA), which is approximately 8.88 at 25°C [1]. The higher predicted pKa indicates that the target compound's amine groups are considerably less acidic (more basic) under standard conditions, which will influence its protonation state and reactivity in aqueous and biological environments.

Physicochemical Characterization Alkanolamine Basicity Protonation State

Structural Comparison: Amino Group Multiplicity and Spacer Length vs. Ethanolamine-Based Analogs

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) contains a central tertiary nitrogen, two terminal primary hydroxyl groups on C4 butyl chains, and a pendant primary amine on a C2 ethyl linker. This provides a total of one tertiary amine, one primary amine, and two hydroxyl groups . In contrast, tris(2-aminoethyl)amine (TREN), a common dendrimer core, contains one tertiary amine and three primary amines but lacks hydroxyl functionality [1]. Diethanolamine (DEA) contains one secondary amine and two hydroxyl groups on C2 ethanol chains [2]. The extended C4 butyl spacers in the target compound provide greater conformational flexibility and increased hydrophobicity compared to the shorter ethanolamine chains in DEA and TREN.

Molecular Architecture Dendrimer Synthesis Linker Chemistry

Boiling Point and Thermal Stability Indication vs. Diethanolamine

The predicted boiling point of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is 339.1±32.0 °C at atmospheric pressure . This is substantially higher than the experimental boiling point of diethanolamine (DEA), which is 268.8 °C [1]. The higher predicted boiling point suggests lower volatility and potentially greater thermal stability under high-temperature synthetic or processing conditions.

Thermal Properties Volatility Reaction Conditions

Optimal Research and Development Applications for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)


Synthesis of Asymmetric Dendrimers and Branched Macromolecules

The compound's unique combination of a tertiary amine core, a pendant primary amine, and two hydroxyl-terminated butyl arms provides an orthogonal functionalization platform. This enables the stepwise construction of asymmetric dendrimers or hyperbranched polymers where the hydroxyls can be activated for divergent growth while the primary amine serves as a conjugation handle or a focal point for further modification . This contrasts with symmetric cores like TREN, which lack hydroxyls and require more complex protection/deprotection strategies.

Design of Tailored Chelating Agents and Metal Complexes

With a high predicted pKa (~14.8) and multiple nitrogen and oxygen donor atoms, this compound can serve as a precursor for synthesizing polydentate ligands for metal coordination . The extended C4 alkyl chains between the central nitrogen and terminal hydroxyls create a larger, more flexible chelating cavity compared to ethanolamine-based ligands, potentially enabling selective binding of larger metal ions or the formation of unique coordination geometries. The pendant primary amine offers a site for attaching targeting moieties or fluorophores without disrupting the core chelating structure.

Development of Amphiphilic Surfactants and Emulsifiers

The molecule's dual hydrophilic (amine, hydroxyl) and lipophilic (C4 alkyl chains) character makes it a candidate for synthesizing novel surfactants [1]. By derivatizing the primary amine with hydrophobic tails (e.g., fatty acids) and leaving the butanol groups for further functionalization (e.g., sulfation, ethoxylation), researchers can tune the hydrophilic-lipophilic balance (HLB) and create emulsifiers with specific performance profiles in personal care, coatings, or pharmaceutical formulations. The higher thermal stability relative to DEA also makes it suitable for applications requiring elevated processing temperatures.

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